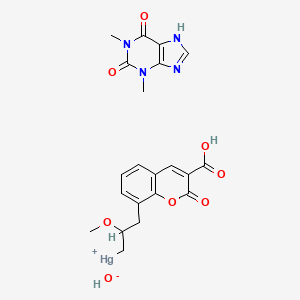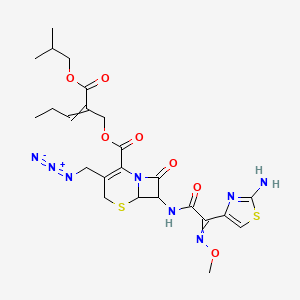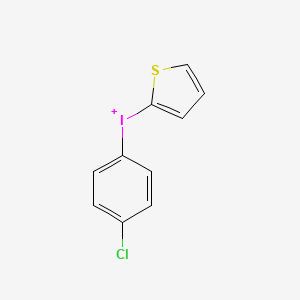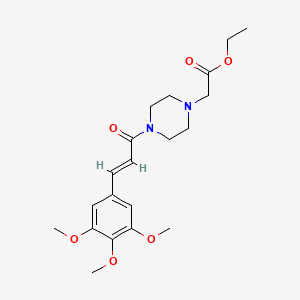
Toquizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toquizine: (chemical formula: C17H20N2O) is a compound classified within the neurological system drugs category . Although it may not be widely recognized, its properties and applications are worth exploring.
Vorbereitungsmethoden
Synthetic Routes: Toquizine can be synthesized through various routes. While specific details may vary, the general synthetic pathway involves the following steps:
Condensation Reaction: Starting from appropriate precursors, a condensation reaction forms the core structure of this compound.
Functional Group Modifications: Further chemical transformations introduce functional groups (such as amino or hydroxyl groups) to enhance its pharmacological properties.
Industrial Production: Industrial-scale production of this compound typically involves large-scale synthesis using optimized conditions. These methods ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Reactivity: Toquizine undergoes several types of reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions modify its functional groups.
Substitution: this compound can participate in substitution reactions, replacing specific atoms or groups.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.
Substitution: Various halogens (e.g., chlorine, bromine) can replace functional groups.
Major Products: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed analysis requires further research.
Wissenschaftliche Forschungsanwendungen
Toquizine’s applications extend across scientific disciplines:
Chemistry: It serves as a model compound for studying reactivity and functional group transformations.
Biology: Researchers explore its effects on neuronal function and neurotransmitter systems.
Medicine: Investigated for potential therapeutic applications, including neurological disorders.
Industry: this compound’s unique properties may find use in specialized chemical processes.
Wirkmechanismus
Toquizine’s mechanism involves interactions with specific molecular targets and pathways within the nervous system. Further studies are needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While Toquizine may not be as well-known as other compounds, its distinct features set it apart. Unfortunately, I don’t have information on similar compounds at the moment.
Remember that this compound’s full potential awaits further exploration, making it an intriguing subject for scientific investigation .
Eigenschaften
Molekularformel |
C23H29N5O |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
N-(4-ethyl-7-methyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)-3,5-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C23H29N5O/c1-5-27-12-16-10-21-19(18-7-6-8-20(27)22(16)18)11-17(13-26(21)4)24-23(29)28-15(3)9-14(2)25-28/h6-9,12,17,19,21H,5,10-11,13H2,1-4H3,(H,24,29) |
InChI-Schlüssel |
ZSJNNQSQILSGMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C2CC3C(CC(CN3C)NC(=O)N4C(=CC(=N4)C)C)C5=C2C1=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide](/img/structure/B10782340.png)


![7-[3-[[[2-(Heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782353.png)




![(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[8-(diaminomethylideneamino)octanoylamino]-4-oxobutanoic acid](/img/structure/B10782395.png)
![5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide](/img/structure/B10782400.png)

![acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782408.png)

![Acetyloxymethyl 6-(1-hydroxyethyl)-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782424.png)